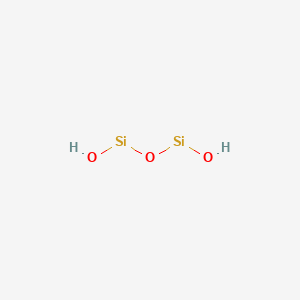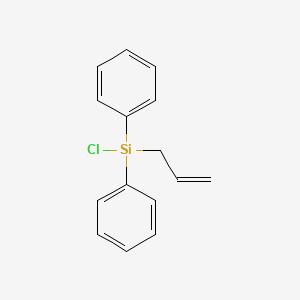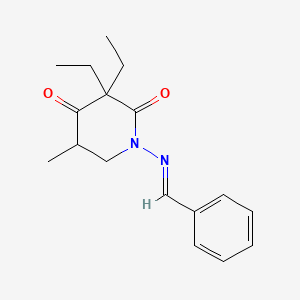
3-(3-Nitrofuran-2-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrofuran-2-yl)prop-2-enal is a chemical compound belonging to the nitrofuran class. Nitrofurans are synthetic molecules characterized by a furan ring with a nitro group attached. These compounds have been widely studied for their antimicrobial properties and have found applications in various fields, including medicine and industry .
Métodos De Preparación
The synthesis of 3-(3-Nitrofuran-2-yl)prop-2-enal typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further processed to obtain this compound . Industrial production methods often involve similar nitration processes, optimized for large-scale production.
Análisis De Reacciones Químicas
3-(3-Nitrofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid for nitration, and reducing agents like hydrogen gas or metal hydrides for reduction. Major products formed from these reactions include amino derivatives and carboxylic acids .
Aplicaciones Científicas De Investigación
3-(3-Nitrofuran-2-yl)prop-2-enal has been extensively studied for its antimicrobial properties. It has shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. The compound’s derivatives have been evaluated for their ability to inhibit bacterial growth and have shown promise as potential antituberculosis agents . Additionally, nitrofuran compounds are used in computational chemistry for drug design and analysis .
Mecanismo De Acción
The antimicrobial activity of 3-(3-Nitrofuran-2-yl)prop-2-enal is primarily due to its ability to inhibit bacterial enzymes. Specifically, it targets arylamine N-acetyltransferase, an enzyme essential for the intracellular survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts bacterial metabolism and leads to cell death .
Comparación Con Compuestos Similares
3-(3-Nitrofuran-2-yl)prop-2-enal is part of the broader nitrofuran class, which includes compounds like nitrofurazone, nitrofurantoin, and furazolidone. These compounds share a common furan ring with a nitro group but differ in their specific functional groups and applications. For example, nitrofurantoin is widely used for urinary tract infections, while furazolidone is used for bacterial diarrhea .
Propiedades
Número CAS |
38000-81-6 |
|---|---|
Fórmula molecular |
C7H5NO4 |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
3-(3-nitrofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5NO4/c9-4-1-2-7-6(8(10)11)3-5-12-7/h1-5H |
Clave InChI |
QXTLWQWHPNLTQF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1[N+](=O)[O-])C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)







![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)

![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

